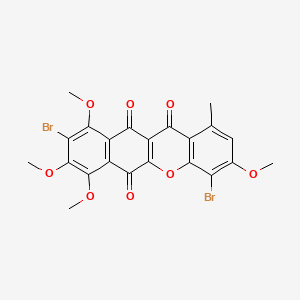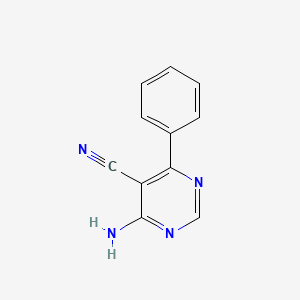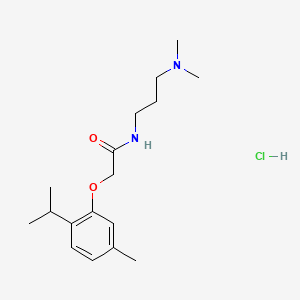
Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride is a chemical compound with a complex structure that includes an acetamide group, a dimethylamino propyl chain, and a thymyloxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride typically involves the reaction of 3-(dimethylamino)propylamine with an appropriate acyl chloride or anhydride to form the acetamide linkage. The thymyloxy group is introduced through a subsequent reaction with a thymol derivative under controlled conditions. The final product is then converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride involves its interaction with specific molecular targets. The dimethylamino propyl chain can interact with biological receptors, while the thymyloxy group may enhance binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(3-(dimethylamino)propyl)-: Lacks the thymyloxy group, resulting in different chemical properties.
Acetamide, N-(3-(dimethylamino)propyl)-2-(methoxy)-: Contains a methoxy group instead of a thymyloxy group, leading to variations in reactivity and applications.
Uniqueness
The presence of the thymyloxy group in Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride imparts unique chemical properties, such as enhanced binding affinity and specific reactivity patterns, distinguishing it from similar compounds.
Propiedades
Número CAS |
32305-18-3 |
|---|---|
Fórmula molecular |
C17H29ClN2O2 |
Peso molecular |
328.9 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-13(2)15-8-7-14(3)11-16(15)21-12-17(20)18-9-6-10-19(4)5;/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,18,20);1H |
Clave InChI |
XYRYMUHQPRFZMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


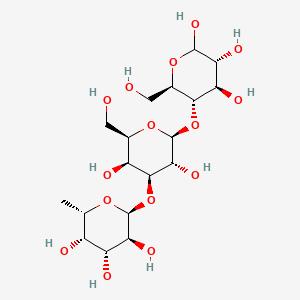
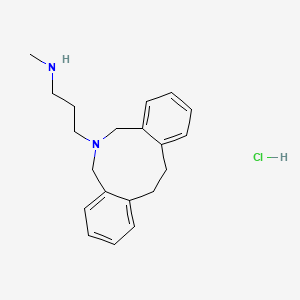
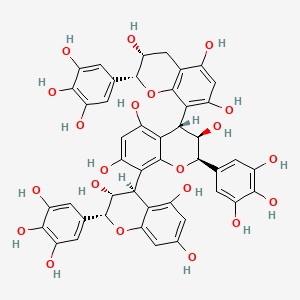
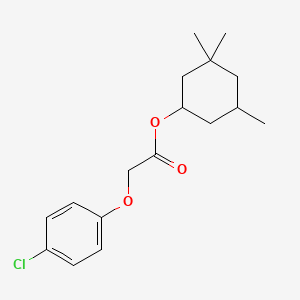
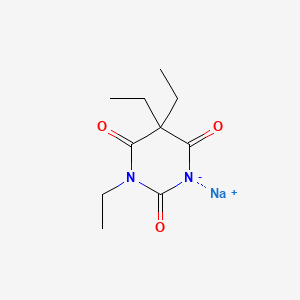


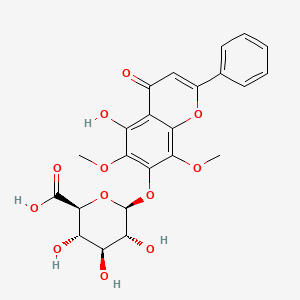
![2-[[5-[1-Hydroxy-3-(4-methoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B15342115.png)

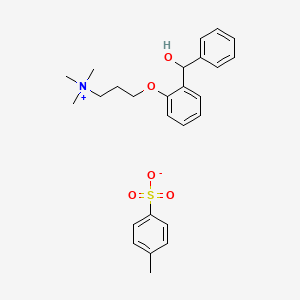
![3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one](/img/structure/B15342133.png)
